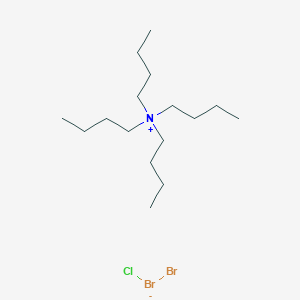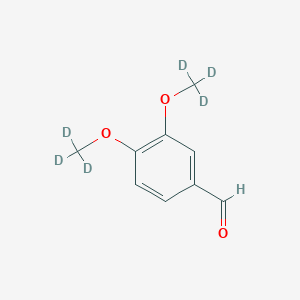
Ret-IN-24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-24 is a selective inhibitor of the rearranged during transfection (RET) tyrosine kinase. This compound has shown significant antitumor activity and is primarily used in scientific research for its potential therapeutic applications in cancer treatment .
Vorbereitungsmethoden
Ret-IN-24 can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary and can be found in the relevant patents and scientific literature .
Analyse Chemischer Reaktionen
Ret-IN-24 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Ret-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RET tyrosine kinase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of RET in cell proliferation, differentiation, and survival.
Medicine: Explored for its potential therapeutic applications in treating cancers that involve aberrant RET signaling, such as thyroid cancer and non-small cell lung cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RET-related pathways
Wirkmechanismus
Ret-IN-24 exerts its effects by selectively inhibiting the activity of the RET tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-24 is unique in its high selectivity for RET tyrosine kinase compared to other similar compounds. Some similar compounds include:
Selpercatinib: Another selective RET inhibitor with similar therapeutic applications.
Pralsetinib: A selective RET inhibitor used in the treatment of RET-mutant cancers.
Cabozantinib: A multikinase inhibitor that targets RET among other kinases but with less selectivity compared to this compound
This compound stands out due to its higher selectivity and potentially lower toxicity, making it a valuable tool in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C27H26F2N8O |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
6-(3,3-difluoroazetidin-1-yl)-4-[6-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H26F2N8O/c1-38-25-5-2-19(12-32-25)15-34-6-8-35(9-7-34)24-4-3-20(13-31-24)23-10-22(36-17-27(28,29)18-36)16-37-26(23)21(11-30)14-33-37/h2-5,10,12-14,16H,6-9,15,17-18H2,1H3 |
InChI-Schlüssel |
XCARGUJEEWZMPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)N6CC(C6)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)


![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)








